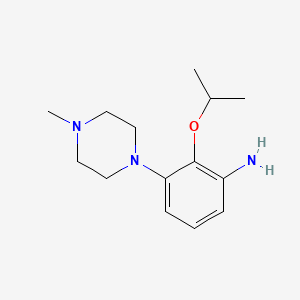

2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-11(2)18-14-12(15)5-4-6-13(14)17-9-7-16(3)8-10-17/h4-6,11H,7-10,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQNKEMEJXYTRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1N2CCN(CC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropoxyphenylamine and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction temperature is maintained between 25-80°C.

Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or piperazine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, demonstrating its potential as a therapeutic agent in oncology. For instance, a study conducted by the National Cancer Institute assessed its effects on various human tumor cells, leading to promising results regarding its cytotoxicity and mechanism of action against cancer cells .

1.2 Kinase Inhibition

The compound has been identified as a small molecule kinase inhibitor. Kinase inhibitors play a crucial role in cancer treatment by blocking specific enzymes involved in cancer cell proliferation. The structure of this compound allows it to interact with various kinase targets, potentially leading to the development of new cancer therapies .

Neuropharmacology

2.1 Central Nervous System Effects

Given its piperazine moiety, this compound may also have applications in neuropharmacology. Compounds containing piperazine are often explored for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that the compound may influence serotonin and dopamine pathways, warranting further investigation into its psychopharmacological properties.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The incorporation of substituents on phenylamine derivatives significantly impacts their chemical and biological properties. Below is a comparative analysis of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine with other phenylamine analogues:

- In contrast, (3,4-dimethyl)phenylamine exhibits enhanced bioactivity due to methyl groups that stabilize charge transfer without significant steric interference .

- Solubility and Stability: Piperazine derivatives are known to improve aqueous solubility, a feature absent in halogenated analogues like (4-bromo-3-methyl)phenylamine, which may exhibit lower solubility but higher reactivity in electrophilic substitutions .

Physicochemical and Optoelectronic Properties

- Thermal Stability : Triphenylamine-based azomethines with hexyloxyphenyl substituents exhibit high thermal stability (decomposition >300°C), a trait likely shared by the target compound due to its rigid aromatic core .

- Optoelectronic Performance: While the target compound lacks conjugated systems like those in triphenylamine azomethines, its piperazine moiety could serve as an electron donor in charge-transfer complexes, albeit with reduced efficiency compared to thiophene-containing analogues .

Biological Activity

2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a phenylamine core substituted with an isopropoxy group and a 4-methylpiperazine moiety. This structural arrangement contributes to its unique biological activity profile, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways and cellular functions.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and leading to downstream biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds similar in structure have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 1 μg/mL |

| Derivative A | Staphylococcus aureus | 4 μg/mL |

| Derivative B | Escherichia coli | 8 μg/mL |

These findings suggest that the compound can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of piperazine derivatives, including this compound:

- Study on Antimicrobial Efficacy : A comparative study highlighted that the compound showed a four-fold increase in efficacy against Pseudomonas aeruginosa compared to standard antibiotics like norfloxacin . The study concluded that the compound's mechanism involved membrane disruption and oxidative stress induction in bacterial cells.

- Anticancer Research : Another investigation focused on the anticancer potential of similar piperazine compounds, revealing significant inhibition of tumor growth in vitro. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

Comparative Analysis with Similar Compounds

Comparing this compound with structurally similar compounds reveals variations in biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Chlorine substitution | Higher antibacterial potency |

| Compound B | Methyl substitution | Enhanced anticancer effects |

| This compound | Isopropoxy group | Balanced antimicrobial and anticancer properties |

The presence of different substituents influences the binding affinity to biological targets, thus altering their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine, and how can reaction yields be improved?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Coupling of the isopropoxy-phenylamine precursor with 4-methylpiperazine using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions (e.g., nitrogen atmosphere). This ensures minimal side reactions.

- Step 2 : Purification via column chromatography or recrystallization, with yields improved by optimizing solvent polarity (e.g., DMF for intermediates) and temperature control during reflux .

Q. How can researchers ensure the structural integrity and purity of this compound during synthesis?

- Methodological Answer :

- Analytical Techniques : Use - and -NMR to confirm substitution patterns (e.g., isopropoxy group at position 2, piperazine at position 3).

- Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <1% as per ICH guidelines .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects isotopic anomalies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for this compound across different assays?

- Methodological Answer :

- Dose-Response Reproducibility : Test the compound in triplicate across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols (e.g., MTT assay for cytotoxicity).

- Enzyme Inhibition Profiling : Compare IC values against carbonic anhydrase isoforms (hCA I/II) using fluorescence-based assays, as conflicting data may arise from isoform-specific interactions .

- Control Experiments : Include positive controls (e.g., acetazolamide for hCA inhibition) and validate solvent effects (DMSO ≤0.1% v/v) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to assess logP (target <3), aqueous solubility, and CYP450 metabolism.

- Docking Studies : Perform molecular docking (AutoDock Vina) against targets like dopamine transporters or carbonic anhydrase, focusing on piperazine’s role in binding affinity .

- QSAR Analysis : Corporate substituent effects (e.g., fluorination at position 4 of piperazine) to optimize bioavailability .

Q. What methodologies are recommended for elucidating the mechanism of action of this compound in neurological targets?

- Methodological Answer :

- Radioligand Binding Assays : Use -labeled analogs to quantify affinity for serotonin/dopamine receptors (K values).

- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with GPCRs (e.g., 5-HT) to assess agonism/antagonism .

- In Vivo Validation : Utilize microdialysis in rodent models to monitor neurotransmitter levels (e.g., dopamine in striatum) post-administration .

Data Analysis and Validation

Q. How should researchers address discrepancies in NMR spectral data between synthetic batches?

- Methodological Answer :

- Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl to confirm chemical shift consistency.

- Dynamic Exchange : For piperazine protons, variable-temperature NMR (25–60°C) can resolve broadening due to conformational dynamics .

- Impurity Tracing : Cross-reference HPLC-MS data to identify byproducts (e.g., incomplete deprotection of intermediates) .

Q. What statistical frameworks are robust for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer :

- Probit Analysis : Model mortality/toxicity curves (LC) with 95% confidence intervals.

- ANOVA with Tukey Post Hoc : Compare treatment groups (e.g., control vs. 10–100 µM doses) in cell viability assays.

- Benchmarking : Align results with OECD Test Guidelines 423 for acute oral toxicity .

Experimental Design Considerations

Q. How can researchers integrate green chemistry principles into the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis : Use immobilized lipases or metal-organic frameworks (MOFs) to reduce EDCI waste .

- Energy Efficiency : Optimize microwave-assisted synthesis (50–100 W) to reduce reaction time from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.